2,2-Dimethyl-2H-chromene-6-carbaldehyde
Description
Properties
IUPAC Name |
2,2-dimethylchromene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSKIIMVDTYOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446789 | |
| Record name | 2,2-Dimethyl-2H-1-benzopyran-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69964-40-5 | |
| Record name | 2,2-Dimethyl-2H-1-benzopyran-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-2H-chromene-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of Key Intermediate (4-[(2-Methylbut-3-yn-2-yl)oxy]benzaldehyde)
- Starting Material: 4-Hydroxybenzaldehyde
- Alkylating Agent: 3-Chloro-3-methyl-1-butyne
- Base: Sodium hydroxide (NaOH)
- Solvent: Aqueous dimethylformamide (DMF) mixture (water/DMF, v/v = 8:5)
- Procedure: Alkylation of 4-hydroxybenzaldehyde with 3-chloro-3-methyl-1-butyne in the presence of sodium hydroxide generates the alkoxybenzaldehyde intermediate.
- Purification: Excess 4-hydroxybenzaldehyde is removed by washing with aqueous potassium hydroxide followed by column chromatography using diethyl ether as eluent.
Claisen Cyclization to Form this compound
- Starting Material: The alkoxybenzaldehyde intermediate described above.
- Solvent: N-Methyl-2-pyrrolidone (NMP), chosen for its high boiling point (202 °C) and ease of removal.
- Reaction Conditions: Refluxing in NMP facilitates the Claisen cyclization, forming the chromene ring and introducing the aldehyde group at the 6-position.
- Outcome: The reaction yields this compound as the cyclized product.
This method is well-documented for its efficiency and reproducibility, producing the target aldehyde in good yield without the need for extensive purification steps post-cyclization.
Alternative Synthetic Approaches and Functionalization
While the Claisen cyclization is the cornerstone method, subsequent functionalization steps are often performed to generate analogs or derivatives for biological studies.
Imine Formation and Reduction
- Reaction: this compound reacts with amines such as propan-2-amine to form imines.
- Reduction: The imines are reduced using diisobutylaluminum hydride (DIBAL) to yield corresponding amines.
- Purpose: This step is typically used to prepare intermediates for further sulfonamide formation or other modifications.
Sulfonamide Formation
- Reaction: The amine derivatives are reacted with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of triethylamine.
- Product: N-substituted arylsulfonamides bearing the 2,2-dimethyl-2H-chromene moiety.
- Significance: These sulfonamides have been studied extensively for their biological activity, especially as HIF-1 inhibitors.
Research Findings and Reaction Yields
The synthesis of this compound and its derivatives has been reported with the following data:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation of 4-hydroxybenzaldehyde | 3-chloro-3-methyl-1-butyne, NaOH, aqueous DMF | Not explicitly optimized | Excess 4-hydroxybenzaldehyde used; purification by washing and chromatography |
| Claisen cyclization | Reflux in NMP | Good yield (exact % not specified) | NMP chosen for high boiling point and ease of removal |
| Imine formation + reduction | Propan-2-amine, DIBAL | Moderate to good yields | Imine intermediate reduced to amine |
| Sulfonamide formation | Sulfonyl chloride, triethylamine | Moderate yields | Reaction yields not optimized but reproducible |
The reaction yields overall are reported as satisfactory for research and development purposes, though optimization studies could improve efficiency.
Additional Synthetic Notes from Related Studies
- The 2,2-dimethyl-2H-chromene moiety is considered a privileged structure in medicinal chemistry, often preserved during analog synthesis to maintain biological activity.
- Solvent choice (NMP) is critical in the Claisen cyclization step due to its high boiling point and solubility properties, facilitating effective cyclization without side reactions.
- Subsequent modifications, such as incorporation of morpholine groups or other substituents, are performed on the chromene aldehyde or its amine derivatives to improve properties like water solubility and biological potency.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2H-chromene-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chromene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: 2,2-Dimethyl-2H-chromene-6-carboxylic acid.
Reduction: 2,2-Dimethyl-2H-chromene-6-methanol.
Substitution: Various substituted chromenes depending on the electrophile used.
Scientific Research Applications
2,2-Dimethyl-2H-chromene-6-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various chromene derivatives.
Biology: Studied for its potential biological activities, including antifungal, antibacterial, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2H-chromene-6-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chromene core can interact with biological membranes and other macromolecules, affecting their function. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Reactivity and Functionalization
2,2-Dimethyl-2H-chromene-6-carbaldehyde is highly reactive in reductive amination, enabling the introduction of amines for drug discovery. For example, reaction with ethylaminomorpholine yields secondary amines, which are further sulfonylated to generate HIF-1 inhibitors .
Table 2: Reaction Outcomes in Reductive Amination
Physicochemical Properties
Table 4: Solubility and Stability
Biological Activity
Overview
2,2-Dimethyl-2H-chromene-6-carbaldehyde is a heterocyclic compound belonging to the chromene family, recognized for its diverse biological activities. The compound features a chromene core with two methyl groups at the 2-position and an aldehyde group at the 6-position, which contributes to its pharmacological potential. This article explores its biological activity, mechanisms of action, and relevant research findings.
Biochemical Interactions
The compound interacts with various enzymes and proteins, influencing critical biochemical pathways. Research indicates that it may inhibit ergosterol biosynthesis proteins, essential for maintaining fungal cell membrane integrity, thus exhibiting antifungal properties. Additionally, it has been shown to modulate gene expression related to stress responses and metabolic processes.
Cellular Effects
At the cellular level, this compound affects cell signaling pathways and metabolism. For instance, it has been reported to alter the expression of genes involved in oxidative stress responses, suggesting its potential role as an antioxidant.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potency of derivatives of this compound against various pathogens:
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 20.6 - 21.3 | 1.95 - 3.9 |
| Pseudomonas aeruginosa | High | Low |
| Mycobacterium tuberculosis | Moderate | Varies |
The compound demonstrated significant activity against Gram-negative bacteria and moderate activity against fungi and Mycobacterium tuberculosis .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
| Cell Line | IC50 (µg/mL) |
|---|---|
| Human colon carcinoma (HCT-116) | 1.08 - 1.48 |
| Human hepatocellular carcinoma (HepG-2) | Not specified |
| Human breast adenocarcinoma (MCF-7) | Not specified |
In vitro studies indicate that this compound exhibits significant cytotoxicity against HCT-116 cells, suggesting its potential as a therapeutic agent in cancer treatment .
Case Studies and Research Findings
-
Inhibition of HIF Activity
A study demonstrated that derivatives of this compound could inhibit Hypoxia-Inducible Factor (HIF) activity in glioma cells. The most potent derivatives showed IC50 values ranging from 1.5 to 17 µM in reporter assays under hypoxic conditions . This inhibition is crucial for cancer therapies targeting angiogenesis and metastasis. -
Neuroprotective Effects
Research has indicated that certain analogs of this compound provide neuroprotective effects in models of ischemic stroke. Compounds tested at concentrations of 1 mM significantly improved neuron survival rates after oxygen-glucose deprivation (OGD), highlighting their potential for treating neurodegenerative diseases . -
Antioxidant Properties
Preliminary studies suggest that the compound exhibits antioxidant properties, which may protect biological systems from oxidative stress. This aspect is particularly relevant in the context of aging and chronic diseases where oxidative damage plays a role.
Q & A
Q. What mechanistic insights explain the compound’s fluorescence quenching in protein-binding assays?
- Methodological Answer : Stern-Volmer plots differentiate static vs. dynamic quenching. notes fluorescence quenching with BSA correlates with binding constants (Kb ~10⁴ M⁻¹), suggesting hydrophobic interactions via the chromene core .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
